2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Overview
Description
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C10H13Cl2N3S and its molecular weight is 278.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target various biochemical pathways and processes .
Mode of Action
It has been suggested that it may interact with its targets through both physisorption and chemisorption . This means that the compound may form physical bonds (through weak intermolecular forces) and chemical bonds (through sharing or transfer of electrons) with its targets .
Biochemical Pathways
It’s worth noting that similar compounds have been found to influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s adsorption characteristics have been studied, and it has been found to exhibit single-layer adsorption characteristics .
Result of Action
It has been suggested that the compound may form a protective layer on the surface of mild steel, thereby inhibiting corrosion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound has been evaluated as a corrosion inhibitor for mild steel in a 1 M HCl solution . The compound’s inhibition efficiency reached 96.06% at a 0.2 mM concentration .
Biochemical Analysis
Biochemical Properties
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the activity of these enzymes, thereby influencing cellular redox balance. Additionally, the pyridine ring can interact with nicotinamide adenine dinucleotide (NAD+)-dependent enzymes, affecting metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation and differentiation . Furthermore, the compound affects the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can activate transcription factors by promoting their binding to DNA, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . Its stability can be affected by factors such as pH and temperature .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation . The compound can also affect metabolic flux by altering the levels of key metabolites, such as reactive oxygen species and adenosine triphosphate (ATP) . These interactions can influence cellular energy metabolism and oxidative stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . In the mitochondria, it can modulate oxidative phosphorylation and ATP production . In the nucleus, it can influence gene expression by interacting with transcription factors and chromatin .
Properties
IUPAC Name |
2-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S.2ClH/c11-4-1-10-13-9(7-14-10)8-2-5-12-6-3-8;;/h2-3,5-7H,1,4,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTUOCIRQJAMDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.